molecular formula C11H13ClN2O2 B12497378 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B12497378
M. Wt: 240.68 g/mol
InChI Key: YUGYFQMRAJZGBQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride typically involves the reaction of 2-cyanobenzaldehyde with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes steps such as crystallization and purification to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein synthesis.

    Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGYFQMRAJZGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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